Epsiprantel
Overview
Description
Epsiprantel is a veterinary drug used primarily as an anthelmintic agent against tapeworms such as Echinococcus granulosus. It is indicated for the removal of cestodes (tapeworms) in cats and dogs, including Dipylidium caninum and Taenia species . This compound belongs to the chemical class of isoquinolines and is known for its efficacy in treating tapeworm infections in pets .
Scientific Research Applications
Epsiprantel is primarily used in veterinary medicine to treat tapeworm infections in cats and dogs . It has been shown to be effective against various tapeworm species, including Dipylidium caninum and Taenia species . Research has also explored its potential use as an antischistosomal medicine, with studies indicating its efficacy against schistosomula and adult worms of schistosome . Additionally, this compound has been evaluated for its safety and minimal side effects in animals .
Mechanism of Action
Target of Action
This compound, also known as Cestex, is primarily targeted against tapeworms . It is used in veterinary medicine for dogs and cats to treat internal parasites, mainly tapeworms .
Mode of Action
It is believed to be similar to that of praziquantel, another anthelmintic drug . Praziquantel disrupts the regulation of calcium and other cations in the parasite . This disruption leads to tetanic muscle contraction and paralysis in the parasite . Additionally, the tegument of the parasite becomes vacuolized .
Biochemical Analysis
Biochemical Properties
Epsiprantel acts directly on the tapeworm . It interacts with the tapeworm’s biochemical processes, disrupting its metabolism and causing damage to the worm’s tegument structures
Cellular Effects
This compound has a significant impact on the cells of tapeworms. It is minimally absorbed following oral administration, allowing it to remain at the site of action within the gastrointestinal tract . This leads to the death of the tapeworm, as the compound interferes with the parasite’s cellular processes .
Molecular Mechanism
The molecular mechanism of this compound is believed to be similar to that of praziquantel, a drug that disrupts the regulation of calcium and other cations . This disruption leads to tetanic muscle contraction and paralysis in the parasite, and the tegument becomes vacuolized .
Temporal Effects in Laboratory Settings
This compound has been evaluated in cats at five times the recommended dose given once daily for three days with no adverse effects noted . In tolerance studies, this compound produced minimal clinical signs in cats given 40 times the recommended dose once daily for four days .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, this compound has been evaluated in 14-day repeat dose studies in dogs at 500 mg/kg (90 times the recommended dosage) with no significant adverse results .
Metabolic Pathways
It is assumed that this compound affects carbohydrate metabolism in tapeworms .
Transport and Distribution
This compound is minimally absorbed following oral administration, allowing it to remain at the site of action within the gastrointestinal tract . This suggests that this compound is transported and distributed within the cells and tissues of the gastrointestinal tract.
Subcellular Localization
Given that it acts directly on the tapeworm and remains at the site of action within the gastrointestinal tract , it can be inferred that this compound likely localizes to the areas of the cell where it can exert its effects on the tapeworm.
Preparation Methods
Epsiprantel can be synthesized through various synthetic routes. One method involves the hydroxylation derivatization on the 10 position of the aromatic ring based on the structure of this compound, resulting in the formation of 10-hydroxy this compound . This derivative has shown improved water solubility and efficacy against schistosomula and adult worms of schistosome . Industrial production methods typically involve the preparation of this compound in tablet form, with dosages tailored for veterinary use .
Chemical Reactions Analysis
Epsiprantel undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include hydroxylation agents for the derivatization process . The major products formed from these reactions include derivatives like 10-hydroxy this compound, which has enhanced properties compared to the parent compound .
Comparison with Similar Compounds
Epsiprantel is closely related to praziquantel, another anthelmintic agent used to treat tapeworm infections . Both compounds belong to the isoquinoline class and have high efficacy against cestode parasites . this compound is specifically used for treating tapeworms in cats and dogs, while praziquantel has a broader spectrum of activity, including efficacy against schistosomes in humans . Other similar compounds include pyrantel and morantel, which are effective against nematodes but not cestodes .
References
Properties
IUPAC Name |
2-(cyclohexanecarbonyl)-1,3,6,7,8,12b-hexahydropyrazino[2,1-a][2]benzazepin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c23-19-14-21(20(24)16-8-2-1-3-9-16)13-18-17-11-5-4-7-15(17)10-6-12-22(18)19/h4-5,7,11,16,18H,1-3,6,8-10,12-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGUDKOQUWIHXOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CC3C4=CC=CC=C4CCCN3C(=O)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3057858 | |
Record name | Epsiprantel | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3057858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98123-83-2, 98123-66-1, 98123-67-2 | |
Record name | Epsiprantel | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=98123-83-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Epsiprantel [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098123832 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Epsiprantel, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098123661 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Epsiprantel, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098123672 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Epsiprantel | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3057858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-cyclohexanecarbonyl-4,7-diazatricyclo[9.4.0.0,2,7]pentadeca-1(15),11,13-trien-6-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | EPSIPRANTEL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0C1SPQ0FSR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | EPSIPRANTEL, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JU2X6K5BL3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | EPSIPRANTEL, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WUC74DW9SN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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